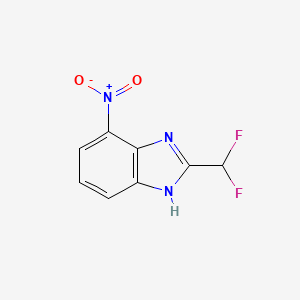

2-(Difluoromethyl)-4-nitro-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Difluoromethyl)-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a difluoromethyl group at the second position and a nitro group at the fourth position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-nitro-1H-benzimidazole typically involves the introduction of the difluoromethyl group and the nitro group onto the benzimidazole ring. One common method is the difluoromethylation of a pre-formed benzimidazole derivative. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-(Difluoromethyl)-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The difluoromethyl group can be involved in reduction reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-(Difluoromethyl)-4-amino-1H-benzimidazole.

Reduction: Formation of partially or fully reduced derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

科学的研究の応用

Scientific Research Applications

- Inhibition of TRPC6 Activity: Substituted benzimidazole compounds can modulate the activity of Transient Receptor Potential Channel 6 (TRPC6) proteins . Specifically, they can act as TRPC6 inhibitors, which is useful in treating or preventing diseases like nephrotic syndrome, focal segmental glomerulosclerosis, membranous nephropathy, diabetic nephropathy, heart failure, stroke, acute lung injury, acute respiratory distress syndrome (ARDS), and acute renal failure .

- Antimicrobial Activity: Derivatives of 1H-benzo[d]imidazole have demonstrated antimicrobial activity against Staphylococcus aureus and other microorganisms . They have been tested against Escherichia coli, methicillin-resistant S. aureus (MRSA), Mycobacterium smegmatis, and Candida albicans, as well as for their influence on the formation and survival of biofilms . Molecular docking studies have also been conducted to understand the binding of substituted benzimidazoles to potential targets like (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases from E. coli, S. aureus, M. smegmatis, and C. albicans .

- Late-Stage Difluoromethylation: Difluoromethylation processes, involving X–CF2H bond formation (where X is C(sp), C(sp2), C(sp3), O, or N), have seen advances . Introducing a difluoromethyl group can modulate lipophilicity, which impacts the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates . For instance, ArOCF2H compounds may display decreased lipophilicity but higher permeability compared to ArOCF3 analogs .

- One-Pot Synthesis: 2-Difluoromethyl-substituted benzo-1,3-diazoles can be synthesized using one-pot methods . Subsequential bromination of 2-difluoromethyl groups by photolysis with N-bromosuccinimide (NBS) can lead to the formation of bromodifluoromethyl benzo-1,3-diazoles .

- Polyamines and Capsule Biosynthesis Inhibition: α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of polyamine biosynthesis, with potential for modulating cell growth and disease outcomes . DFMO can inhibit pneumococcal polyamine and capsule biosynthesis, as well as decarboxylase activities, at high concentrations . Combining DFMO with polyamine transport inhibitors like AMXT 1501 can enhance its effects on pneumococci .

- Potential in Cancer Treatment: DFMO has shown a promising inhibitory effect on various cancers, including leukemia, skin cancer, breast cancer, prostate cancer, pancreatic cancer, cervical cancer, small-cell lung cancer, melanoma, gastric cancer, colorectal cancer, neuroblastoma, and glial tumors . It can be used alone or in combination therapy .

- Versatility in Synthetic Chemistry: 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole's reactions highlight the compound's versatility in synthetic chemistry.

Techniques for Streamlining Production Processes

- Advanced catalytic systems

- Continuous flow reactors

作用機序

The mechanism of action of 2-(Difluoromethyl)-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .

類似化合物との比較

- 2-(Trifluoromethyl)-4-nitro-1H-benzimidazole

- 2-(Chloromethyl)-4-nitro-1H-benzimidazole

- 2-(Methyl)-4-nitro-1H-benzimidazole

Comparison: 2-(Difluoromethyl)-4-nitro-1H-benzimidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bond donor ability, making it a valuable scaffold in drug design .

生物活性

2-(Difluoromethyl)-4-nitro-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The chemical structure of this compound includes a benzimidazole core with a difluoromethyl and nitro substituent, which significantly influences its biological properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. Notably, it exhibits significant activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrates antifungal properties against Candida species.

The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate a promising profile for further development as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with nucleic acid synthesis. The nitro group is believed to play a crucial role in the reduction process leading to the formation of reactive intermediates that damage microbial DNA .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of microbial strains. The results indicated that the compound had an MIC of 12.5 µg/mL against S. aureus and 25 µg/mL against E. coli, suggesting strong antibacterial properties comparable to standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

Another significant area of research involves the cytotoxic effects of this compound on cancer cell lines. In vitro studies showed that the compound exhibited selective cytotoxicity towards human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 15 µM and 20 µM respectively. This suggests potential as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared with other benzimidazole derivatives:

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-(Difluoromethyl)-4-nitro | 12.5 | 15 | Antimicrobial/Cytotoxic |

| Benzimidazole | 25 | 30 | Antimicrobial |

| Other Nitrogen-substituted Benzimidazoles | Varies | Varies | Varies |

This table illustrates that while other derivatives possess some antimicrobial activity, the difluoromethyl substitution enhances both antimicrobial and cytotoxic activities significantly.

特性

IUPAC Name |

2-(difluoromethyl)-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-4-2-1-3-5(13(14)15)6(4)12-8/h1-3,7H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAZUAMCYHRIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。